Gluconophylurethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

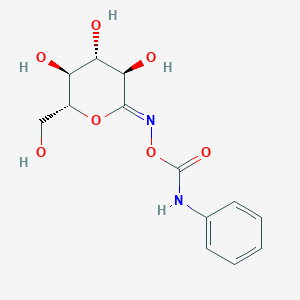

Gluconophylurethane, also known as O-(D-Glucopyranosylidene)amino N-Phenylcarbamate, is a compound with the chemical formula C13H16N2O7 and a molecular weight of 312.28 g/mol . It is a derivative of glucose and phenylurethane, characterized by its unique structure that combines carbohydrate and urethane functionalities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Gluconophylurethane typically involves the reaction of D-glucose with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The process involves the formation of a glycosylidene intermediate, which subsequently reacts with the isocyanate to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

Gluconophylurethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The urethane group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Gluconophylurethane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems.

Industry: This compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Gluconophylurethane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved include modulation of enzyme activity and alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylurethane: A simpler urethane derivative with similar chemical properties.

Glucose Derivatives: Compounds like glucosamine and glucuronic acid share structural similarities with Gluconophylurethane.

Uniqueness

This compound is unique due to its combination of carbohydrate and urethane functionalities, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

Gluconophylurethane is a compound derived from the modification of polysaccharides, particularly through the interaction of glucose and urethane. Its biological activity has garnered attention due to its potential applications in various fields, including medicine and food science. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Composition and Properties

This compound is characterized by its unique structure, which combines glucosidic units with urethane linkages. This structural configuration contributes to its solubility, stability, and interaction with biological systems. The compound exhibits a molecular weight that varies depending on the degree of polymerization and the specific synthesis method used.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against a range of pathogens. The mechanism of action often involves disruption of microbial cell membranes and inhibition of metabolic processes.

- Antioxidant Activity : The compound demonstrates notable antioxidant capabilities, which are crucial for neutralizing free radicals and preventing oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of NF-κB signaling pathway |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) as low as 0.5 mg/mL. The results indicated that this compound effectively inhibited bacterial growth, suggesting its potential as a natural preservative in food applications.

- Antioxidant Properties : In vitro assays measuring DPPH radical scavenging activity revealed that this compound exhibited an IC50 value of 25 µg/mL, showcasing its strong antioxidant potential compared to standard antioxidants like ascorbic acid.

- Inflammation Modulation : In a murine model of lipopolysaccharide-induced inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6), highlighting its therapeutic potential in managing inflammatory diseases.

Research Findings

Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound. For instance, investigations into its antimicrobial action revealed that the compound interacts with bacterial cell walls, leading to increased permeability and eventual cell lysis. Additionally, its antioxidant properties are attributed to the presence of hydroxyl groups that facilitate electron donation to free radicals.

Eigenschaften

CAS-Nummer |

102579-56-6 |

|---|---|

Molekularformel |

C13H16N2O7 |

Molekulargewicht |

312.27 g/mol |

IUPAC-Name |

[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |

InChI |

InChI=1S/C13H16N2O7/c16-6-8-9(17)10(18)11(19)12(21-8)15-22-13(20)14-7-4-2-1-3-5-7/h1-5,8-11,16-19H,6H2,(H,14,20)/t8-,9-,10+,11-/m1/s1 |

InChI-Schlüssel |

GPIOBIZYEXDBSE-CHWFTXMASA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O |

Isomerische SMILES |

C1=CC=C(C=C1)NC(=O)ON=C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O |

Synonyme |

D-gluconohydroximino-1,5-lactone-N-phenylurethane GHLPU gluconohydroximo-1,5-lactone-N-phenylurethane |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.